

Preclinical Profile of TASK-1 Inhibition in Oncology: A Technical Overview

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Compound of Interest

Compound Name: Task-1-IN-1

Cat. No.: B15589035

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Disclaimer: The specific compound "**Task-1-IN-1**" is not referenced in the currently available public scientific literature. This document provides a comprehensive overview of the preclinical data for representative inhibitors of the TWIK-related acid-sensitive potassium channel 1 (TASK-1) and the rationale for its targeting in cancer research. The data presented here is a synthesis of findings for different TASK-1 inhibitors and knockdown studies and should be considered representative of the target class.

The TASK-1 potassium channel, encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels are crucial for maintaining the resting membrane potential in various cell types.[2] In the context of oncology, TASK-1 has emerged as a potential therapeutic target, with studies indicating its overexpression in certain cancers, including non-small cell lung cancer (NSCLC) and its role in promoting proliferation and inhibiting apoptosis.[3][4][5]

Data Presentation

The following tables summarize the quantitative data available for representative TASK-1 inhibitors and the effects of targeting the TASK-1 channel in cancer cell lines.

Table 1: In Vitro Potency of a Representative TASK-1 Inhibitor

Compound	Target	IC50 (nM)	Assay System	Reference
F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide)	TASK-1	148	Two-electrode voltage clamp (TEVC) in Xenopus oocytes	[1]

Table 2: Effects of TASK-1 Inhibition/Knockdown on Cancer Cell Lines

Cell Line	Cancer Type	Intervention	Effect	Quantitative Data	Reference
A549	Non-Small Cell Lung Cancer	siRNA Knockdown of TASK-1	Reduced Proliferation	Significant reduction, specific percentage not detailed	[1][3]
A549	Non-Small Cell Lung Cancer	siRNA Knockdown of TASK-1	Enhanced Apoptosis	Significant enhancement, specific fold-change not detailed	[1][3]
MCF-7	Breast Cancer	Compound F3	Blocked Cell Proliferation & Viability	Effect observed, but quantitative details not provided	[1]
NCI-H358	Non-Small Cell Lung Cancer	siRNA Knockdown of TASK-1	No significant effect on proliferation or apoptosis	-	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

1. Cell Culture and siRNA Transfection

- **Cell Lines:** Human NSCLC cell lines (e.g., A549, NCI-H358) and breast cancer cell lines (e.g., MCF-7) are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **siRNA Transfection:** For knockdown experiments, cells are seeded to reach 50-60% confluency. Transfection is performed using a commercially available transfection reagent (e.g., Lipofectamine) with TASK-1 specific siRNA or a non-silencing control siRNA, according to the manufacturer's protocol. Cells are typically incubated with the siRNA-lipid complex for 48-72 hours before subsequent assays.

2. Cell Proliferation and Viability Assays

- **MTT Assay:** To assess cell viability, cells are seeded in 96-well plates and treated with the TASK-1 inhibitor or transfected with siRNA. After the desired incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Clonogenic Assay:** To determine the long-term effects on cell proliferation, a clonogenic assay can be performed. Cells are seeded at a low density in 6-well plates and treated with the inhibitor. After 10-14 days, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

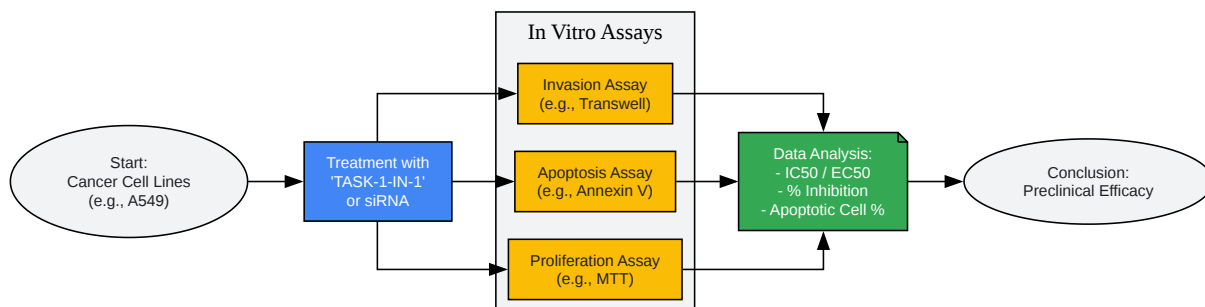
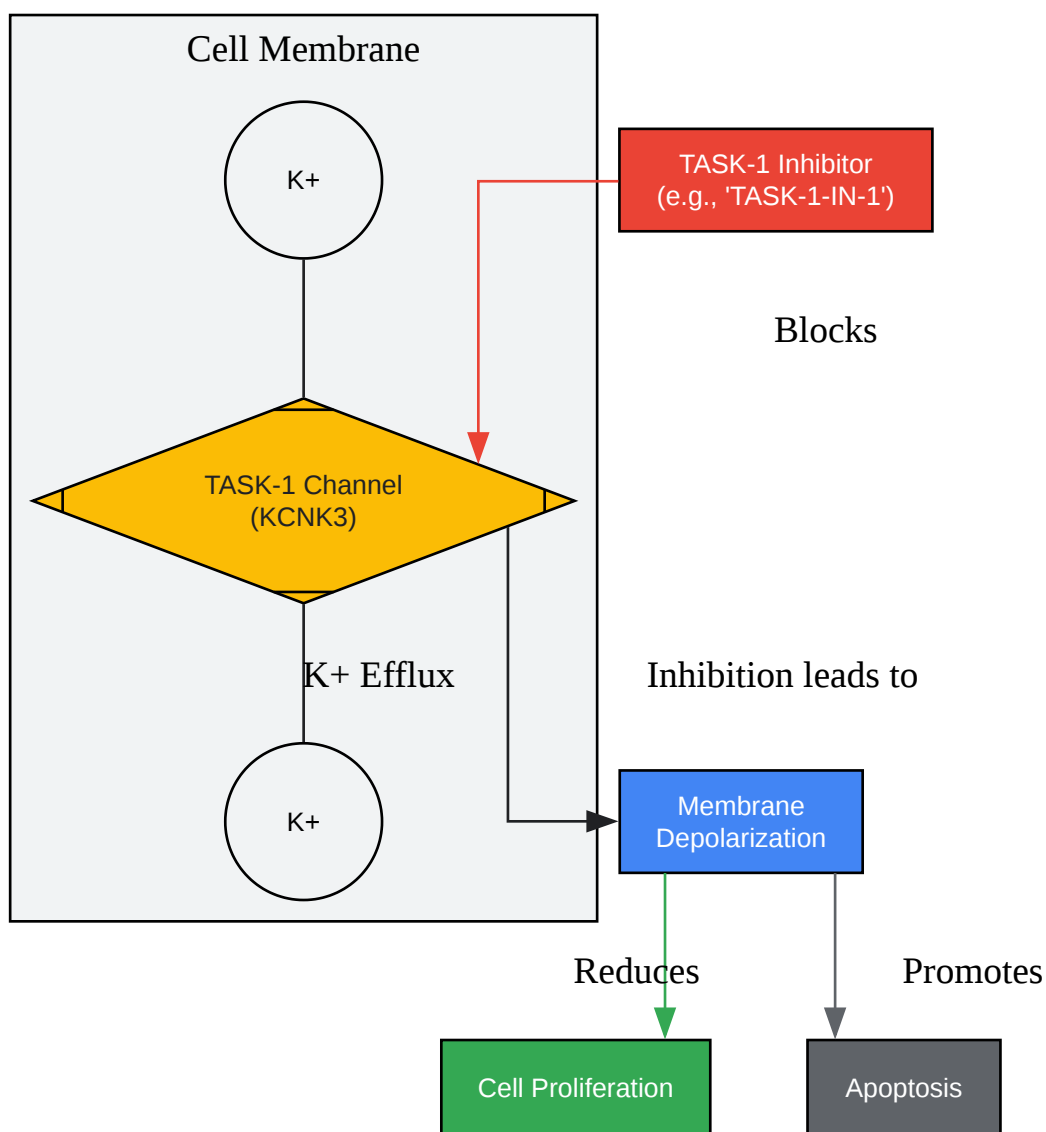
3. Apoptosis Assays

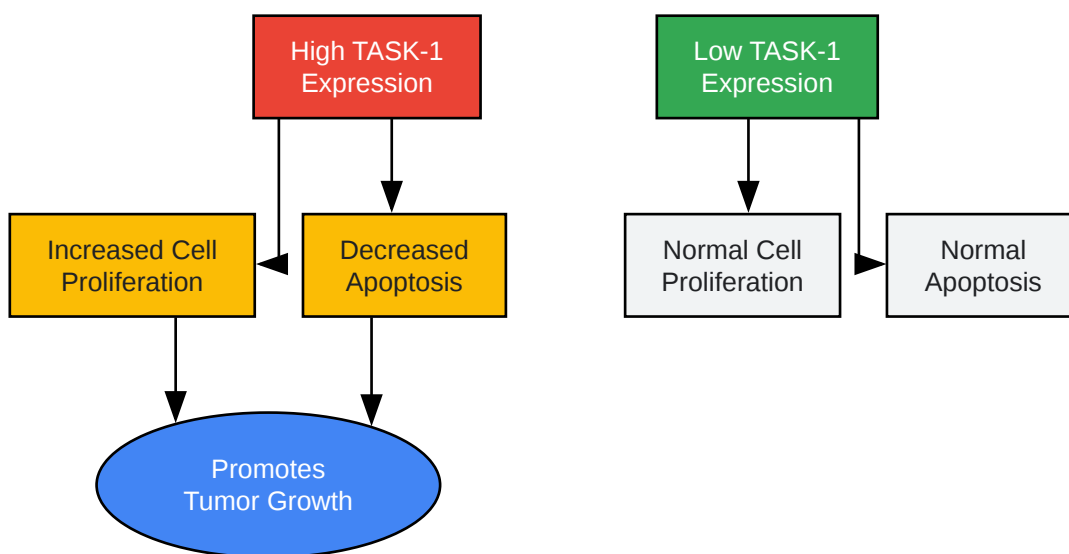
- **Annexin V/Propidium Iodide (PI) Staining:** Apoptosis can be quantified using flow cytometry. Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is determined by flow cytometry.

4. Electrophysiology (Two-Electrode Voltage Clamp)

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the human TASK-1 channel.
- **Electrophysiological Recordings:** Two to five days after injection, whole-cell currents are recorded using a two-electrode voltage clamp amplifier. The oocytes are perfused with a standard bath solution, and the effect of the test compound on the TASK-1 current is measured at a specific holding potential. The IC₅₀ is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations





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